molecular formula C18H24NO3P B14274374 Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate CAS No. 153645-98-8

Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate

Cat. No.: B14274374
CAS No.: 153645-98-8
M. Wt: 333.4 g/mol
InChI Key: JSGVLBVPIVUMSH-UHFFFAOYSA-N
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Description

Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphonate group bonded to a diethyl ester, with a (2-methylanilino)(phenyl)methyl substituent. Its structure allows for diverse reactivity and functionality, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(2-methylanilino)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a benzyl halide under mild heating conditions to form the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .

Scientific Research Applications

Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl [(2-methylanilino)(phenyl)methyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(4-nitrophenyl)methyl]phosphonate
  • Diethyl [(2-chlorophenyl)methyl]phosphonate
  • Diethyl [(4-methylanilino)(phenyl)methyl]phosphonate

Uniqueness

Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate is unique due to the presence of the (2-methylanilino) group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, the compound’s specific structure allows for selective inhibition of certain enzymes, making it a valuable tool in biochemical research .

Properties

CAS No.

153645-98-8

Molecular Formula

C18H24NO3P

Molecular Weight

333.4 g/mol

IUPAC Name

N-[diethoxyphosphoryl(phenyl)methyl]-2-methylaniline

InChI

InChI=1S/C18H24NO3P/c1-4-21-23(20,22-5-2)18(16-12-7-6-8-13-16)19-17-14-10-9-11-15(17)3/h6-14,18-19H,4-5H2,1-3H3

InChI Key

JSGVLBVPIVUMSH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=C2C)OCC

Origin of Product

United States

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